BenchChemオンラインストアへようこそ!

[1-(1-Phenylethyl)azetidin-3-yl]methanol

Medicinal Chemistry Synthetic Intermediate Antiarrhythmic Agents

[1-(1-Phenylethyl)azetidin-3-yl]methanol (CAS 143329-31-1) is a chiral, N-substituted azetidine building block bearing a primary alcohol functional group at the 3-position of the strained four-membered heterocycle. Its molecular formula is C₁₂H₁₇NO with a molecular weight of 191.27 g/mol, and it possesses one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and an XLogP3-AA of 1.5.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 143329-31-1
Cat. No. B11904402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1-Phenylethyl)azetidin-3-yl]methanol
CAS143329-31-1
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC(C2)CO
InChIInChI=1S/C12H17NO/c1-10(12-5-3-2-4-6-12)13-7-11(8-13)9-14/h2-6,10-11,14H,7-9H2,1H3
InChIKeyFGCMITQDRPFKFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1-(1-Phenylethyl)azetidin-3-yl]methanol CAS 143329-31-1: Core Chemical and Sourcing Profile


[1-(1-Phenylethyl)azetidin-3-yl]methanol (CAS 143329-31-1) is a chiral, N-substituted azetidine building block bearing a primary alcohol functional group at the 3-position of the strained four-membered heterocycle [1]. Its molecular formula is C₁₂H₁₇NO with a molecular weight of 191.27 g/mol, and it possesses one hydrogen bond donor, two hydrogen bond acceptors, three rotatable bonds, and an XLogP3-AA of 1.5 [1]. The compound contains a single undefined stereocenter, making stereochemical identity a critical quality attribute for procurement [1]. This alcohol is employed chiefly as a versatile intermediate in medicinal chemistry, serving as a handle for further derivatization—including etherification, esterification, and nucleophilic displacement—to construct pharmacologically active aryloxy and aryloxyalkyl azetidine libraries [2].

Why 3-Azetidinemethanol Derivatives Cannot Substitute [1-(1-Phenylethyl)azetidin-3-yl]methanol in Key Synthetic Pathways


The N-(1-phenylethyl) substituent on the azetidine nitrogen is not a generic protecting group; it is a structurally specific moiety that dictates both the compound's role as a direct precursor to entire classes of bioactive molecules and its stereochemical properties. Simple 3-azetidinemethanol (CAS 95849-02-8), its hydrochloride salt (CAS 928038-44-2), or N-alkyl variants such as 1-methyl-3-azetidinemethanol (CAS 1499172-23-4) lack the N-α-methylbenzyl group [1][2]. Consequently, they cannot undergo the identical N-dealkylation or functionalization sequences required to generate the antiarrhythmic and anticonvulsant aryloxy/aryloxyalkyl azetidines disclosed in US 5,130,309, where 1-(1-phenylethyl)-3-azetidinemethanol is explicitly named as the starting material for multiple title compounds [3]. Substituting a different N-substituted azetidine would alter the steric and electronic environment at the nitrogen atom, derailing the regio- and stereochemical outcomes of downstream reactions and failing to yield the same patent-scoped pharmacophores.

Quantitative Differentiation: [1-(1-Phenylethyl)azetidin-3-yl]methanol in Patented Synthetic Routes


Patent-Documented Synthetic Utility as an Exclusive Precursor for Antiarrhythmic and Anticonvulsant Azetidines

In US Patent 5,130,309, the target compound [1-(1-phenylethyl)azetidin-3-yl]methanol is an essential and explicit starting material for the synthesis of multiple pharmacologically active 3-aryloxy and aryloxyalkyl azetidines. The patent explicitly states: 'The title compound is prepared from 1-(1-phenylethyl)-3-azetidinemethanol following the procedures of preparation 1' and 'Following the procedures of Preparation 3, the title compound is prepared from 1-(1-phenylethyl)-3-azetidinemethanol methanesulfonate ester' [1]. This direct, named use in multiple distinct synthetic transformations within a granted patent constitutes direct evidence of its unique synthetic role. In contrast, generic 3-azetidinemethanol (CAS 95849-02-8) or its N-methyl analog (CAS 1499172-23-4) are not cited in this patent and cannot serve as direct replacements due to the absence of the 1-phenylethyl pharmacophoric element.

Medicinal Chemistry Synthetic Intermediate Antiarrhythmic Agents

Distinct Physicochemical Profile vs. Unsubstituted 3-Azetidinemethanol Core Determines Downstream Reactivity and Handling

The presence of the 1-phenylethyl group fundamentally alters the physicochemical profile compared to the unsubstituted azetidine-3-methanol core, impacting both laboratory handling and pharmacokinetic potential of downstream products. The target compound has a molecular weight of 191.27 g/mol and an XLogP3-AA of 1.5 [1]. The parent 3-azetidinemethanol (CAS 95849-02-8) has a molecular weight of 87.12 g/mol and a predicted XLogP of -0.9 [2]. This represents a >2.4 log unit increase in lipophilicity and a doubling of molecular weight, providing a differentiated solubility and permeability profile for fragment-based or property-guided medicinal chemistry programs.

Physicochemical Properties Drug Design Building Block Selection

Single Undefined Stereocenter Enables Chiral Resolution or Asymmetric Synthesis Strategies

The compound possesses one undefined stereocenter at the α-position of the 1-phenylethyl group [1]. This contrasts with achiral analogs such as 1-methyl-3-azetidinemethanol (CAS 1499172-23-4) which contain zero stereocenters [2]. The availability of this compound as a racemic mixture or as enantiopure material—prepared from inexpensive enantiopure 1-phenylethylamine—allows it to serve as a chiral auxiliary or a source of enantiomerically enriched products. For example, related 1-phenylethylazetidine-2-carboxylates have been employed in completely regio- and stereoselective ring-opening reactions [3].

Chiral Chemistry Stereochemistry Asymmetric Synthesis

Procurement-Driven Application Scenarios for [1-(1-Phenylethyl)azetidin-3-yl]methanol (CAS 143329-31-1)


Replication and Expansion of Antiarrhythmic and Anticonvulsant Azetidine Libraries

Research teams pursuing the synthesis of 2- and 3-aryloxy or aryloxyalkyl azetidines as described in US 5,130,309 require this compound as a non-negotiable starting material [1]. Any attempt to substitute a differently N-substituted azetidine will result in a different final product not covered by the original pharmacological data. This compound is essential for generating comparative structure-activity relationship (SAR) data within this specific pharmacophore space.

Fragment-Based Drug Discovery Requiring Pre-Functionalized, Lipophilic Azetidine Cores

In fragment-based screening or library synthesis, the 1-phenylethyl group provides a 2.4 log unit increase in lipophilicity over the parent azetidine-3-methanol [2]. This allows medicinal chemists to explore hydrophobic binding pockets without additional synthetic steps, accelerating hit-to-lead timelines.

Synthesis of Enantiomerically Pure Azetidine Derivatives via Chiral Auxiliary Strategy

The single undefined stereocenter in the 1-phenylethyl group can be sourced in enantiopure form, enabling its use as a chiral auxiliary in asymmetric synthesis [3]. Related 1-phenylethylazetidine systems have demonstrated complete regio- and stereoselectivity in ring-opening reactions, making this a valuable procurement choice for stereochemically complex target molecules that achiral azetidine methanol derivatives cannot facilitate [3].

Custom Synthesis of the Methanesulfonate Ester or Other Departing-Group Derivatives

As explicitly detailed in US 5,130,309, the alcohol moiety of this compound can be converted to the methanesulfonate ester, a superior leaving group for subsequent nucleophilic substitution reactions with aryloxide nucleophiles [1]. Procurement of the parent alcohol allows in-house generation of this key activated intermediate, offering flexibility in reaction sequencing that pre-formed analogs do not provide.

Quote Request

Request a Quote for [1-(1-Phenylethyl)azetidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.